6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound is a complex purine derivative, which is part of a broader class of compounds that have been synthesized and analyzed for their structural properties. Purine derivatives are of significant interest due to their potential applications in medicinal chemistry and as versatile substrates for chemical modifications.
Synthesis Analysis
The synthesis of related purine derivatives has been described in the literature. For instance, the synthesis of 6-(azolyl)purines from base and nucleoside starting materials involves a series of reactions including treatment with imidazole, modified Appel reactions, and solvolysis of the glycosyl linkage . Although the specific synthesis of 6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione is not detailed in the provided papers, similar synthetic routes could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of purine derivatives can vary significantly, with some showing coplanar conformations between the purine and appended azolyl rings, while others exhibit significant twists . The degree of coplanarity can affect the shielding of certain positions on the purine ring, which in turn can influence the reactivity and interactions of the molecule. The specific twist angles and planarity of the compound would need to be determined through X-ray crystallography or similar structural analysis techniques.
Chemical Reactions Analysis
The reactivity of purine derivatives can be influenced by the substituents on the purine ring. For example, the presence of azolyl groups can provide sites for regiospecific alkylation and glycosylation . The chemical reactions involving the compound would likely be influenced by the steric and electronic effects of the 2,5-dimethylphenyl and piperidin-1-ylethyl groups, as well as the trimethyl groups on the purine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of alkyl or phenyl groups can lead to the formation of dihydroimidazopurine diones with distinct properties . The specific properties of 6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione would need to be empirically determined, but it is likely that the bulky substituents would affect its solubility and stability.
Scientific Research Applications
Overview of Related Compounds and Their Applications
Imidazoles in Antitumor Activity
Research on imidazole derivatives highlights their potential in antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole, among others, are reviewed for their capacity to act against tumors, indicating a promising avenue for developing new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Chemical Sensors and CNS Drugs from Imidazole-Based Compounds
Imidazole structures are pivotal in creating central nervous system (CNS) acting drugs and chemical sensors. The heterocyclic nature of imidazoles, allowing for versatile biological activities, serves as a foundation for synthesizing compounds with potential CNS effects (Saganuwan, 2017). Similarly, imidazole-based optical sensors for biological and medicinal applications have been extensively reviewed, showcasing the broad utility of these compounds in detecting various analytes (Jindal & Kaur, 2021).
Synthesis and Transformation of Imidazole Derivatives
The synthesis and chemical transformation of imidazole derivatives, including phosphorylated imidazoles, have been systematically reviewed. These compounds are highlighted for their chemical and biological properties, indicating significant potential in pharmaceutical development due to their activity profiles (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
There is a great importance of heterocyclic ring containing drugs . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .
properties
IUPAC Name |
6-(2,5-dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O2/c1-16-9-10-17(2)20(15-16)30-18(3)19(4)31-21-22(26-24(30)31)27(5)25(33)29(23(21)32)14-13-28-11-7-6-8-12-28/h9-10,15H,6-8,11-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUKTBCNFWZOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
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